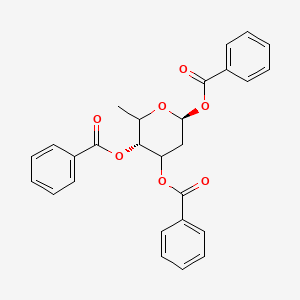

D-Digitoxose Tribenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Digitoxose Tribenzoate is a derivative of D-ribo-Hexonic acid that is metabolized in the liver . It is an off-white solid and is a glucose-stimulated insulin release inhibitor . Its molecular formula is C27H24O7 and it has a molecular weight of 460.48 .

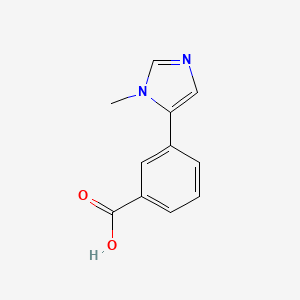

Molecular Structure Analysis

The molecular structure of D-Digitoxose Tribenzoate is represented by the InChI key CDXDAWWGDXHJNN-IIVGNXFFSA-N . The canonical SMILES representation is CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 .Physical And Chemical Properties Analysis

D-Digitoxose Tribenzoate is an off-white solid . It has a molecular formula of C27H24O7 and a molecular weight of 460.48 . It is soluble in dichloromethane .Applications De Recherche Scientifique

Synthesis and Anticancer Applications

Anticancer Activities of Digitoxin Derivatives : A study by Iyer et al. (2010) highlights the synthesis of mono-, di-, and tri-O-digitoxoside derivatives of digitoxin and investigates their anticancer activities. Both digitoxin derivatives and MeON-neoglycosides showed chain length-dependent cytotoxicity towards human cancer cell lines, particularly inducing caspase-9-mediated apoptosis in non-small cell lung cancer cells. This suggests potential applications in oncology beyond digitoxin’s traditional use for cardiac conditions (Iyer et al., 2010).

Synthesis of Digoxose and Digitoxin : Zhou and O'Doherty (2007) developed a straightforward route for the synthesis of digoxose and digitoxin, demonstrating an effective method for creating these compounds. This work opens the door for the preparation of mono- and disaccharide analogs of digitoxin, possibly enhancing its therapeutic applications (Zhou & O'Doherty, 2007).

Cardenolide and Digitoxin Production : Rad et al. (2020) explored the effects of various elicitors on the production of cardenolide and digitoxin in Digitalis purpurea. The study found that certain treatments significantly increased the content of these compounds, offering insights into enhancing their production for medicinal use (Rad et al., 2020).

Digitoxin Analogs as Novel Cancer Therapeutics : Elbaz et al. (2012) discuss the promising anticancer potential of digitoxin and its synthetic analogs. The paper emphasizes the need for further research to understand the anticancer mechanisms and address concerns regarding cardiotoxicity, suggesting a pathway for developing potent chemotherapeutic drugs (Elbaz et al., 2012).

Mécanisme D'action

While the specific mechanism of action for D-Digitoxose Tribenzoate is not provided, it is known that similar compounds, such as Digitoxin, work by inhibiting the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . This increased intracellular concentration of calcium may promote the activation of contractile proteins .

Safety and Hazards

D-Digitoxose Tribenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound . It is also important to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .

Orientations Futures

While specific future directions for D-Digitoxose Tribenzoate are not mentioned in the search results, research on similar compounds, such as digitoxin, suggests potential for further development of these secondary metabolites into new therapeutics . The exploration of enzymatic hyperglycosylation combined with known chemical methods for adding sugars could lead to the creation of new antifungal drugs .

Propriétés

IUPAC Name |

[(3R,6S)-3,6-dibenzoyloxy-2-methyloxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3/t18?,22?,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXDAWWGDXHJNN-IIVGNXFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)

![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)